molecular formula C16H25N5O3S B6766303 N-cyclohexyl-N-methyl-4-(pyrimidine-5-carbonyl)piperazine-1-sulfonamide

N-cyclohexyl-N-methyl-4-(pyrimidine-5-carbonyl)piperazine-1-sulfonamide

Cat. No.: B6766303
M. Wt: 367.5 g/mol
InChI Key: ZYUPHDIWGMISBQ-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-methyl-4-(pyrimidine-5-carbonyl)piperazine-1-sulfonamide is a complex organic compound that features a piperazine ring substituted with a pyrimidine-5-carbonyl group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-methyl-4-(pyrimidine-5-carbonyl)piperazine-1-sulfonamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The pyrimidine-5-carbonyl group can be introduced through a coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-methyl-4-(pyrimidine-5-carbonyl)piperazine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized under specific conditions.

    Reduction: The pyrimidine ring can be reduced to form different derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can lead to sulfone derivatives, while reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.

Scientific Research Applications

N-cyclohexyl-N-methyl-4-(pyrimidine-5-carbonyl)piperazine-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-methyl-4-(pyrimidine-5-carbonyl)piperazine-1-sulfonamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is crucial in the context of neurodegenerative diseases where cholinergic deficits are observed.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives such as:

Uniqueness

N-cyclohexyl-N-methyl-4-(pyrimidine-5-carbonyl)piperazine-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as an acetylcholinesterase inhibitor sets it apart from other piperazine derivatives, making it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

N-cyclohexyl-N-methyl-4-(pyrimidine-5-carbonyl)piperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O3S/c1-19(15-5-3-2-4-6-15)25(23,24)21-9-7-20(8-10-21)16(22)14-11-17-13-18-12-14/h11-13,15H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYUPHDIWGMISBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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